![molecular formula C13H24N2O2 B14865433 Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate](/img/structure/B14865433.png)
Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound features a seven-membered ring with nitrogen atoms, making it part of the azepine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o- and p-aminophenols or aminothiophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane in the presence of a catalyst such as Sm(NO3)3·6H2O at 20°C for 3 hours can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction times are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate involves its interaction with specific molecular targets These targets may include enzymes, receptors, or other proteins The compound can modulate the activity of these targets through various pathways, leading to its observed effects
類似化合物との比較
Similar Compounds
Similar compounds include other azepine derivatives such as:
Benzodiazepines: Known for their use in treating anxiety and insomnia.
Oxazepines: Investigated for their potential therapeutic properties.
Thiazepines: Studied for their biological activity and potential medicinal applications.
Uniqueness
Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[2,3-d]azepine-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-5-10-4-7-14-11(10)6-9-15/h10-11,14H,4-9H2,1-3H3 |
InChIキー |
WDFHNALZXCESPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


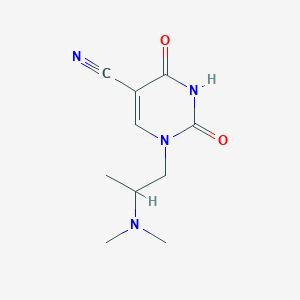
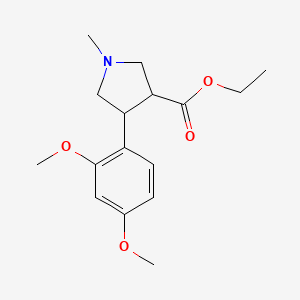
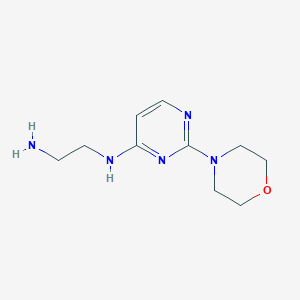

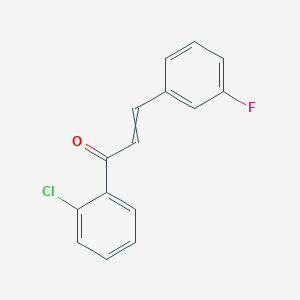

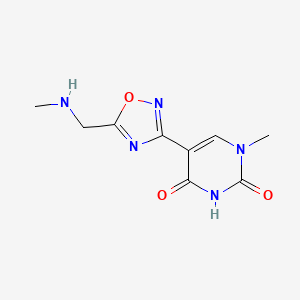
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14865389.png)
![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B14865397.png)
![7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865415.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14865418.png)
![3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14865425.png)

![5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865448.png)
